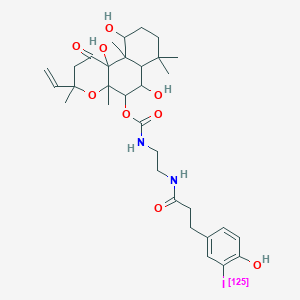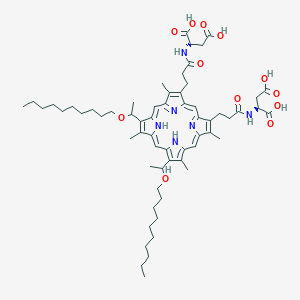
2,4-Bis(1-decyloxyethyl)deuteroporphyrinyl-6,7-bisaspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(1-decyloxyethyl)deuteroporphyrinyl-6,7-bisaspartic acid, also known as DDP, is a synthetic porphyrin derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
2,4-Bis(1-decyloxyethyl)deuteroporphyrinyl-6,7-bisaspartic acid exerts its biological effects through a variety of mechanisms, including the generation of reactive oxygen species, the modulation of cellular signaling pathways, and the disruption of cellular membranes. These mechanisms are dependent on the specific application of this compound and can be further explored to optimize its efficacy.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses. These effects are dependent on the specific application of this compound and can be further explored to understand its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Bis(1-decyloxyethyl)deuteroporphyrinyl-6,7-bisaspartic acid has several advantages for use in laboratory experiments, including its high solubility in organic solvents, its stability under a variety of conditions, and its ability to selectively target specific biological structures. However, this compound also has limitations, including its potential toxicity and the need for specialized equipment for its use.
Direcciones Futuras
There are several future directions for the study of 2,4-Bis(1-decyloxyethyl)deuteroporphyrinyl-6,7-bisaspartic acid, including the development of new synthesis methods to improve its yield and purity, the exploration of its potential therapeutic benefits in various diseases, and the optimization of its efficacy in photodynamic therapy, imaging, and sensing applications. Additionally, further research is needed to understand the mechanisms underlying its biological effects and to develop new applications for this versatile compound.
Métodos De Síntesis
2,4-Bis(1-decyloxyethyl)deuteroporphyrinyl-6,7-bisaspartic acid can be synthesized through a multistep process involving the reaction of deuteroporphyrin with aspartic acid. The resulting compound is then modified with decyloxyethyl groups to increase its solubility in organic solvents. This synthesis method has been optimized to produce high yields of pure this compound, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
2,4-Bis(1-decyloxyethyl)deuteroporphyrinyl-6,7-bisaspartic acid has been extensively studied for its potential applications in various scientific fields, including photodynamic therapy, imaging, and sensing. In photodynamic therapy, this compound can be used as a photosensitizer to selectively destroy cancer cells when exposed to light. In imaging, this compound can be used as a fluorescent probe to visualize biological structures and processes. In sensing, this compound can be used as a sensor for detecting various analytes, including oxygen and nitric oxide.
Propiedades
Número CAS |
129901-59-3 |
|---|---|
Fórmula molecular |
C62H88N6O12 |
Peso molecular |
1109.4 g/mol |
Nombre IUPAC |
(2S)-2-[3-[8,13-bis(1-decoxyethyl)-18-[3-[[(1S)-1,2-dicarboxyethyl]amino]-3-oxopropyl]-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoylamino]butanedioic acid |
InChI |
InChI=1S/C62H88N6O12/c1-9-11-13-15-17-19-21-23-29-79-41(7)59-39(5)47-31-45-37(3)43(25-27-55(69)67-53(61(75)76)35-57(71)72)49(63-45)34-50-44(26-28-56(70)68-54(62(77)78)36-58(73)74)38(4)46(64-50)32-51-60(40(6)48(66-51)33-52(59)65-47)42(8)80-30-24-22-20-18-16-14-12-10-2/h31-34,41-42,53-54,65-66H,9-30,35-36H2,1-8H3,(H,67,69)(H,68,70)(H,71,72)(H,73,74)(H,75,76)(H,77,78)/t41?,42?,53-,54-/m0/s1 |
Clave InChI |
ASRBMCGLCGUUKP-DRAAIVICSA-N |
SMILES isomérico |
CCCCCCCCCCOC(C)C1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)N[C@@H](CC(=O)O)C(=O)O)CCC(=O)N[C@@H](CC(=O)O)C(=O)O)C)C)C(C)OCCCCCCCCCC)C |
SMILES |
CCCCCCCCCCOC(C)C1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)NC(CC(=O)O)C(=O)O)C)C)C(C)OCCCCCCCCCC)C |
SMILES canónico |
CCCCCCCCCCOC(C)C1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)NC(CC(=O)O)C(=O)O)C)C)C(C)OCCCCCCCCCC)C |
Sinónimos |
2,4-bis(1-decyloxyethyl)deuteroporphyrinyl-6,7-bisaspartic acid C10-DP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Chlorophenyl)thio]thiophene](/img/structure/B164478.png)

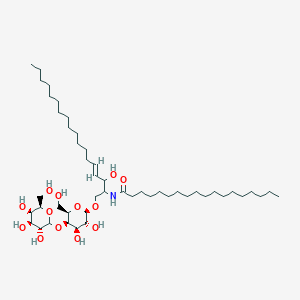
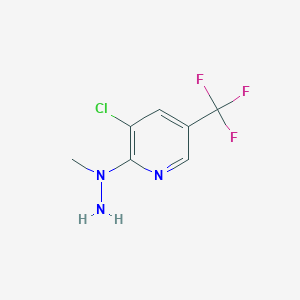
![Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-](/img/structure/B164498.png)

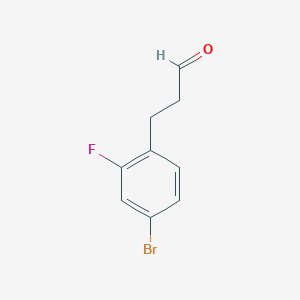

![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)
![3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate](/img/structure/B164513.png)
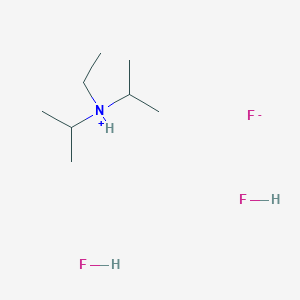
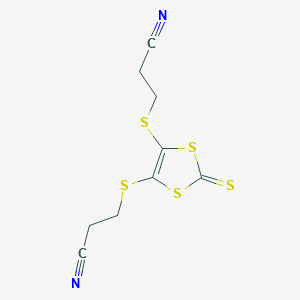
![[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164522.png)
